3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Description
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that features a unique bicyclic structure. This compound is part of a class of chemicals known for their rigid, well-defined frameworks, which are highly desirable in medicinal chemistry due to their potential pharmacological benefits. The bicyclo[1.1.1]pentane skeleton provides a stable, sp3-rich structure that can be functionalized for various applications.
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-8-2-3-9(4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAQISHDMBZHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the conversion of readily available bicyclo[1.1.1]pentan-1-amine substructures. One reported method includes the use of imine photochemistry to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton, followed by hydrolysis of the imine products to yield complex, sp3-rich primary amine building blocks .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient synthetic protocols to produce the desired bicyclic amine derivatives. The development of metal-free homolytic aromatic alkylation of benzene has also been explored as a versatile approach to synthesize such compounds .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine: The compound’s stability and functionalizability make it a potential candidate for drug development.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers and resins
Mechanism of Action
The mechanism by which 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The rigid bicyclic structure allows for specific binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the functional groups attached to the bicyclic core and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylbicyclo[1.1.1]pentan-1-amine
- 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine stands out due to its specific substitution pattern, which provides unique chemical and biological properties. The presence of the chloro and methyl groups on the phenyl ring can influence the compound’s reactivity and interactions, making it a valuable scaffold for further functionalization and application in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
